molecular formula C10H7N3O B14872351 6-(Furan-3-yl)-2-methylpyrimidine-4-carbonitrile

6-(Furan-3-yl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14872351
M. Wt: 185.18 g/mol
InChI Key: KYACVYQEBAAXFB-UHFFFAOYSA-N
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Description

6-(Furan-3-yl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic compound that features both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-3-yl)-2-methylpyrimidine-4-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and allows for the preparation of fully substituted furans .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Furan-3-yl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-diones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-(Furan-3-yl)-2-methylpyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Furan-3-yl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Furan-2,3-diones: Compounds with similar furan rings but different functional groups.

    Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

6-(Furan-3-yl)-2-methylpyrimidine-4-carbonitrile is unique due to its combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(furan-3-yl)-2-methylpyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-7-12-9(5-11)4-10(13-7)8-2-3-14-6-8/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYACVYQEBAAXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C2=COC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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